molecular formula C23H23NO9S B6120040 Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate

Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate

Cat. No.: B6120040
M. Wt: 489.5 g/mol
InChI Key: MQEUHAZEKVGFPI-UHFFFAOYSA-N
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Description

Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate is an organic compound with a complex structure that includes a benzenesulfonyl group, a chromenyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate typically involves multiple steps. One common method includes the reaction of 4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-ylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The chromenyl group may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (phenylsulfonyl)acetate
  • 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
  • 2-(Benzyloxy)ethyl 4-methylbenzenesulfonate

Uniqueness

Ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 2-[benzenesulfonyl-[4-(2-ethoxy-2-oxoethoxy)-2-oxochromen-3-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO9S/c1-3-30-19(25)14-24(34(28,29)16-10-6-5-7-11-16)21-22(32-15-20(26)31-4-2)17-12-8-9-13-18(17)33-23(21)27/h5-13H,3-4,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEUHAZEKVGFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=C(C2=CC=CC=C2OC1=O)OCC(=O)OCC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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